Ido-IN-14
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Overview
Description
Ido-IN-14 is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the catabolism of tryptophan along the kynurenine pathway.
Preparation Methods
The synthesis of Ido-IN-14 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of substituted tetrahydroquinoline compounds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
Ido-IN-14 undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include oxidizing agents like iodosobenzene diacetate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ido-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the kynurenine pathway. In biology and medicine, it is primarily investigated for its potential in cancer immunotherapy. By inhibiting IDO, this compound helps to restore the immune system’s ability to recognize and attack tumor cells. Additionally, it has applications in studying immune tolerance and autoimmune diseases .
Mechanism of Action
The mechanism of action of Ido-IN-14 involves the inhibition of the IDO enzyme, which catalyzes the first step in the degradation of tryptophan to kynurenine. By blocking this pathway, this compound prevents the accumulation of immunosuppressive metabolites, thereby enhancing the immune response against tumors. The molecular targets include the active site of the IDO enzyme, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
Ido-IN-14 is unique among IDO inhibitors due to its high potency and selectivity. Similar compounds include indoximod, epacadostat, and navoximod, which also target the IDO enzyme but may differ in their chemical structure and efficacy. This compound stands out for its low IC50 value, indicating its strong inhibitory effect at low concentrations .
Properties
Molecular Formula |
C23H23ClN4O2 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
cyclopropyl 6-[1-(6-chloro-1H-benzimidazol-2-yl)cyclobutyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C23H23ClN4O2/c24-14-4-7-16-18(13-14)27-21(26-16)23(10-2-11-23)20-9-8-19-17(25-20)3-1-12-28(19)22(29)30-15-5-6-15/h4,7-9,13,15H,1-3,5-6,10-12H2,(H,26,27) |
InChI Key |
AITBYHRPTRLZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C3(CCC3)C4=NC5=C(N4)C=C(C=C5)Cl)N(C1)C(=O)OC6CC6 |
Origin of Product |
United States |
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